molecular formula C8H9NOS B13320967 3-Methyl-4-(thiophen-2-yl)azetidin-2-one

3-Methyl-4-(thiophen-2-yl)azetidin-2-one

Cat. No.: B13320967
M. Wt: 167.23 g/mol
InChI Key: OKHOMWFMTIEUCH-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiophen-2-yl)azetidin-2-one is a heterocyclic compound featuring a four-membered azetidinone ring with a thiophene substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(thiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted azetidinones.

Scientific Research Applications

3-Methyl-4-(thiophen-2-yl)azetidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to known bioactive molecules.

    Industry: It is used in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The biological activity of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one is attributed to its ability to interact with various molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. Additionally, the thiophene moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

  • 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one
  • 4-(Thiophen-2-yl)azetidin-2-one
  • 3-(Thiophen-2-yl)-4-methylazetidin-2-one

Comparison: 3-Methyl-4-(thiophen-2-yl)azetidin-2-one is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development.

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

3-methyl-4-thiophen-2-ylazetidin-2-one

InChI

InChI=1S/C8H9NOS/c1-5-7(9-8(5)10)6-3-2-4-11-6/h2-5,7H,1H3,(H,9,10)

InChI Key

OKHOMWFMTIEUCH-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC1=O)C2=CC=CS2

Origin of Product

United States

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